- Synthesis and biological activity of novel ester derivatives of N3-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3586-3589

Cas no 89673-71-2 ((S)-2-Hydroxypropanamide)

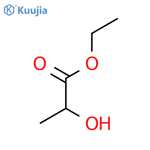

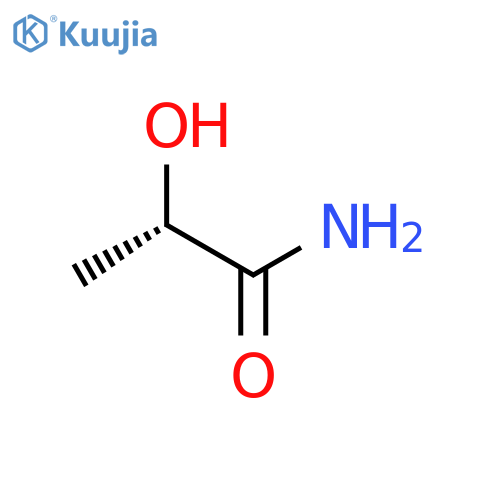

(S)-2-Hydroxypropanamide structure

Nome del prodotto:(S)-2-Hydroxypropanamide

Numero CAS:89673-71-2

MF:C3H7NO2

MW:89.0931808948517

MDL:MFCD00198010

CID:733497

PubChem ID:24867304

(S)-2-Hydroxypropanamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-2-Hydroxypropanamide

- (S)-(-)-2-HYDROXYPROPIONAMIDE

- (S)-(?)-Lactamide

- Propanamide, 2-hydroxy-, (2S)-

- (2S)-2-hydroxypropanamide

- (S)-(-)-LACTAMIDE

- (2S)-2-Hydroxypropanamide (ACI)

- Propanamide, 2-hydroxy-, (S)- (ZCI)

- (-)-Lactamide

- (S)-Lactamide

- (A+/-)-2-hydroxy-propionamide

- EN300-7209434

- (S)-(-)-Lactamide, 97%

- MFCD00198010

- AS-58340

- 89673-71-2

- AKOS016843621

- DB-078464

- E78119

- CS-0330478

- SXQFCVDSOLSHOQ-REOHCLBHSA-N

-

- MDL: MFCD00198010

- Inchi: 1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1

- Chiave InChI: SXQFCVDSOLSHOQ-REOHCLBHSA-N

- Sorrisi: [C@H](O)(C)C(=O)N

Proprietà calcolate

- Massa esatta: 89.04770

- Massa monoisotopica: 89.048

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 6

- Conta legami ruotabili: 1

- Complessità: 61.8

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 5

- XLogP3: -1.1

- Superficie polare topologica: 63.3A^2

Proprietà sperimentali

- Densità: 1.1948 (rough estimate)

- Punto di fusione: 53-55 °C (lit.)

- Punto di ebollizione: 165.17°C (rough estimate)

- Punto di infiammabilità: 124.3°C

- Indice di rifrazione: 1.4368 (estimate)

- Solubilità: 782g/l (experimental)

- PSA: 63.32000

- LogP: -0.44720

- Attività ottica: [α]20/D −20.5°, c = 10 in H2O

(S)-2-Hydroxypropanamide Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 23/24/25-36/37/38

- Istruzioni di sicurezza: 26-36/37/39-45

-

Identificazione dei materiali pericolosi:

(S)-2-Hydroxypropanamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-58340-10G |

(2S)-2-hydroxypropanamide |

89673-71-2 | >97% | 10g |

£152.00 | 2025-02-08 | |

| abcr | AB400544-250 mg |

(S)-(-)-Lactamide, 95%; . |

89673-71-2 | 95% | 250 mg |

€87.80 | 2023-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401148-250mg |

(S)-2-hydroxypropanamide |

89673-71-2 | 95% | 250mg |

¥106 | 2023-04-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 436828-10G |

( |

89673-71-2 | 97% | 10G |

758.43 | 2021-05-17 | |

| abcr | AB400544-5 g |

(S)-(-)-Lactamide, 95%; . |

89673-71-2 | 95% | 5 g |

€256.20 | 2023-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401148-1g |

(S)-2-hydroxypropanamide |

89673-71-2 | 95% | 1g |

¥234 | 2023-04-13 | |

| Aaron | AR003D35-1g |

(S)-2-Hydroxypropanamide |

89673-71-2 | 95% | 1g |

$12.00 | 2025-02-10 | |

| Aaron | AR003D35-10g |

(S)-2-Hydroxypropanamide |

89673-71-2 | 95% | 10g |

$78.00 | 2025-02-10 | |

| A2B Chem LLC | AB55829-25g |

(S)-2-Hydroxypropanamide |

89673-71-2 | 95% | 25g |

$322.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D769117-1g |

(S)-2-Hydroxypropanamide |

89673-71-2 | 95% | 1g |

$65 | 2024-06-07 |

(S)-2-Hydroxypropanamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Methanol ; 5 °C; 24 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: (S)-2-Haloacid dehalogenase Solvents: Dimethyl sulfoxide , Water ; 30 °C

Riferimento

- Substrate specificity and product stereochemistry in the dehalogenation of 2-haloacids with the crude enzyme preparation from Pseudomonas putida, Enzyme and Microbial Technology, 1998, 22(5), 323-328

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Methanol

Riferimento

- Syntheses and biological evaluation of peptides containing a transition-state isostere: The chemistry of functionalized sulfonamides in the quest for protease inhibitors and catalytic antibodies, 1994, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- A general synthetic method of chiral 2-arylalkanoic esters via thermal 1,2-rearrangement, Bulletin of the Chemical Society of Japan, 1987, 60(3), 1027-36

(S)-2-Hydroxypropanamide Raw materials

(S)-2-Hydroxypropanamide Preparation Products

(S)-2-Hydroxypropanamide Letteratura correlata

-

Zhuang Chen,Mallesham Pitchakuntla,Yanxing Jia Nat. Prod. Rep. 2019 36 666

-

Steven V. Ley,Elena Diez,Darren J. Dixon,Richard T. Guy,Patrick Michel,Gillian L. Nattrass,Tom D. Sheppard Org. Biomol. Chem. 2004 2 3608

-

M. Suchy,A. X. Li,M. Milne,R. Bartha,R. H. E. Hudson RSC Adv. 2016 6 62647

-

4. Double cyclization of O-acylated hydroxyamides generates 1,6-dioxa-3,9-diazaspiro[4.4]nonanes a new class of oxy-oxazolidinonesZohreh Nazarian,Craig Forsyth RSC Adv. 2016 6 55534

-

Julian Egger,Erick M. Carreira Nat. Prod. Rep. 2014 31 449

89673-71-2 ((S)-2-Hydroxypropanamide) Prodotti correlati

- 65144-02-7(Propanamide, 2-hydroxy-)

- 2043-43-8(Lactamide)

- 598-81-2((R)-(+)-Lactamide)

- 2137146-49-5((9H-fluoren-9-yl)methyl N-{2-(2S)-pyrrolidin-2-ylethyl}carbamate)

- 2171980-08-6(1-{[1-(3-fluoro-4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)

- 2138399-53-6(1H-2-Benzopyran-6-amine, N-cyclopropyloctahydro-)

- 1261235-80-6((3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride)

- 1588908-99-9(3-cyclopropyl-5-(trifluoromethyl)benzoic acid)

- 5589-61-7(2-(Butylamino)benzonitrile)

- 1262018-80-3(3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:89673-71-2)(S)-2-Hydroxypropanamide

Purezza:99%

Quantità:25g

Prezzo ($):396.0